
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H10Cl2N2O3 and a molecular weight of 337.16 g/mol It is characterized by the presence of a fluorenyl ring substituted with chlorine and nitro groups, and an acetamide functional group
Méthodes De Préparation
The synthesis of N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dichloro-7-nitrofluorene.
Purification: The resulting product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the fluorenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of bioactive molecules with potential anticancer and antimicrobial properties.
Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The fluorenyl ring structure allows for strong binding to hydrophobic pockets in proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide can be compared with similar compounds such as:
N-(1,3-dichloro-9H-fluoren-2-yl)acetamide: Lacks the nitro group, resulting in different reactivity and biological activity.
N-(1,3-dichloro-7-amino-9H-fluoren-2-yl)acetamide: Contains an amino group instead of a nitro group, leading to different chemical properties and applications.
N-(1,3-dichloro-7-methoxy-9H-fluoren-2-yl)acetamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
899-87-6 |
|---|---|
Formule moléculaire |
C15H10Cl2N2O3 |
Poids moléculaire |
337.2 g/mol |
Nom IUPAC |
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H10Cl2N2O3/c1-7(20)18-15-13(16)6-11-10-3-2-9(19(21)22)4-8(10)5-12(11)14(15)17/h2-4,6H,5H2,1H3,(H,18,20) |
Clé InChI |
CQNRIZSMYOSPOV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C2C(=C1Cl)CC3=C2C=CC(=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


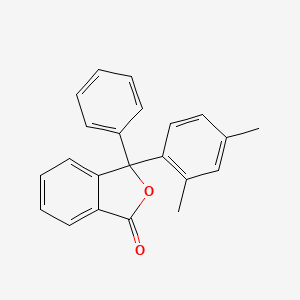

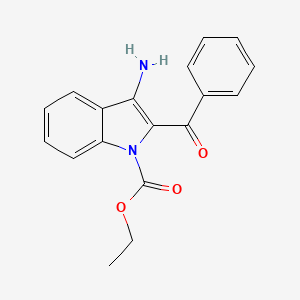
![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B11947513.png)


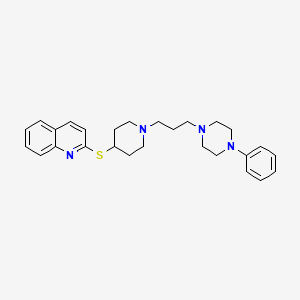
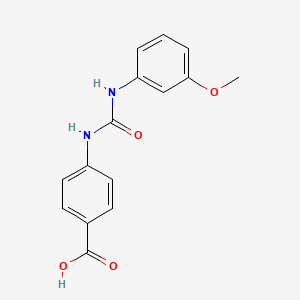
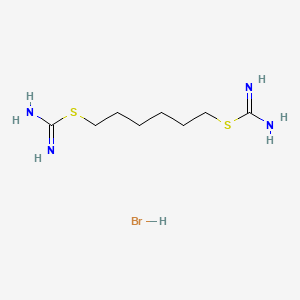
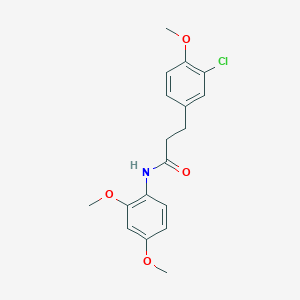
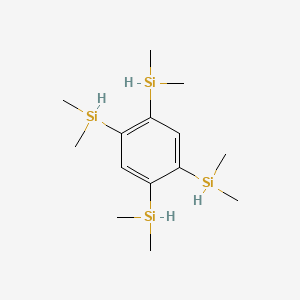
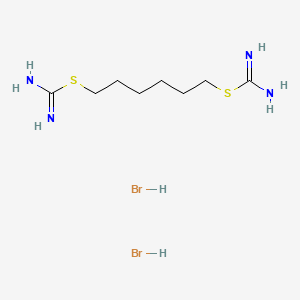
![Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)

